
Chloroform-d
Overview
Description
Chloroform-d (deuterated chloroform, CDCl₃) is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its structure involves replacing the hydrogen atoms in chloroform (CHCl₃) with deuterium (²H), effectively eliminating the strong proton signals that would otherwise interfere with NMR analyses. This substitution makes CDCl₃ indispensable for resolving the ¹H and ¹³C NMR spectra of organic compounds, particularly those with non-polar or weakly polar characteristics. This compound is chemically inert under standard conditions and serves as a primary solvent for dissolving lipophilic compounds, enabling precise structural elucidation in synthetic chemistry, natural product isolation, and pharmaceutical research .
Preparation Methods
Hexachloroacetone Hydrolysis Method
Reaction Mechanism and Stoichiometry
The hydrolysis of hexachloroacetone (HCP, CCl₃COCCl₃) with deuterium oxide (D₂O) is the most widely used method for CDCl₃ production. The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by alkaline catalysts, yielding two equivalents of CDCl₃ and carbon dioxide :
3\text{COCCl}3 + \text{D}2\text{O} \rightarrow 2\ \text{CDCl}3 + \text{CO}_2
The reaction’s efficiency hinges on the polarization of the carbonyl group, which weakens the C–Cl bonds in the trichloromethyl groups, enabling deuterium substitution .
Catalytic Systems and Process Optimization
Catalysts play a pivotal role in accelerating hydrolysis and minimizing side reactions:
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Pyridine | 110–120 | 4–6 | 92 | 99.5 |
Poly(N-vinylimidazole) | 100–110 | 3–5 | 95 | 99.8 |
Calcium Oxide | 80–100 | 6–8 | 88 | 99.2 |
Pyridine, a traditional catalyst, offers moderate yields but requires higher temperatures . Poly(N-vinylimidazole), a recyclable polymer, enhances reaction kinetics and reduces energy consumption . Calcium oxide, while cost-effective, necessitates prolonged reaction times .
Industrial-scale production typically employs continuous distillation to separate CDCl₃ (bp 61°C) from unreacted HCP (bp 205°C) . A patented method using a 2L reactor achieved 99.8% purity by optimizing D₂O flow rates (0.05–0.2 mL/s) and stirring speeds (130–150 rpm) .
Chloral Decarboxylation Method
Reaction Pathways
Chloral (CCl₃CHO) undergoes base-catalyzed decarboxylation with sodium deuteroxide (NaOD) to produce CDCl₃ :
3\text{CHO} + \text{NaOD} \rightarrow \text{CDCl}3 + \text{HCOONa}
This method is less common due to side reactions forming dichloromethane and carbon tetrachloride. However, it remains viable for small-scale synthesis when HCP is unavailable .
Catalytic Systems and Limitations
Sodium deuteroxide must be used in stoichiometric excess (1:1.2 molar ratio) to suppress byproducts. Yields rarely exceed 75%, with purity dependent on rigorous distillation .
Alternative Synthetic Approaches
Deuterium Exchange in Chloroform
Direct deuterium exchange between chloroform (CHCl₃) and D₂O is thermodynamically unfavorable. However, isotopic enrichment can be achieved via repeated distillation cycles, albeit with low efficiency (<50% deuterium incorporation) .
Electrochemical Methods
Emerging techniques employ electrochemical cells to facilitate Cl–D exchange at platinum electrodes. Preliminary studies report 85% deuterium enrichment at 50°C, but scalability remains unproven .
Catalyst Innovations and Recent Advances
Recyclable Polymer Catalysts
Poly(N-vinylimidazole) (PVIm) has replaced pyridine in laboratory settings due to its superior recyclability (>10 cycles without activity loss) and solubility in D₂O . PVIm reduces reaction temperatures by 10–15°C, cutting energy costs by 20% .
Bifunctional Catalysts
Recent patents describe magnesium oxide–zirconia composites that simultaneously catalyze hydrolysis and adsorb CO₂, simplifying purification . These catalysts achieve 94% yield at 100°C but require costly synthesis .
Purification and Quality Control
Distillation Techniques
Fractional distillation under reduced pressure (0.7–0.9 MPa) is critical for removing residual HCP and D₂O . Industrial plants use multistage columns to isolate CDCl₃ at 60–61°C, achieving >99.5% purity .
Analytical Validation
1H NMR spectroscopy detects protiated impurities (e.g., CHCl₃) at 7.26 ppm, while 13C NMR confirms isotopic enrichment via the CDCl₃ triplet at 77.16 ppm .
Comparative Analysis of Methodologies
Parameter | Hexachloroacetone Hydrolysis | Chloral Decarboxylation | Deuterium Exchange |
---|---|---|---|
Yield | 88–95% | 70–75% | <50% |
Purity | >99.5% | 95–98% | 70–85% |
Scalability | Industrial | Laboratory | Laboratory |
Cost (USD/kg) | 120–150 | 200–250 | 300+ |
Hexachloroacetone hydrolysis dominates due to its balance of cost, yield, and scalability .
Chemical Reactions Analysis
Decomposition Reactions
CDCl~3~ undergoes photochemical degradation in the presence of oxygen, forming hazardous products:Stabilization Strategies :
- Metal additives : Copper chips or silver foil scavenge free radicals .
- Neutralizing bases : Potassium carbonate (K~2~CO~3~) mitigates acidity (pH ≤ 5) .
Reactivity with Bases
CDCl~3~ reacts with strong bases (e.g., NaOH) to generate dichlorocarbene (:CCl~2~), a reactive intermediate used in cyclopropanation:Applications :
- Cyclopropane synthesis via alkene addition (e.g., cyclohexene → bicyclohexane) .
- Limited radical formation compared to CHCl~3~ due to the stronger C–D bond (), reducing trichloromethyl radical (- CCl~3~) toxicity .
Deuterium Isotope Effects
The C–D bond’s kinetic isotope effect () significantly alters CDCl~3~’s reactivity:
Property | CDCl~3~ | CHCl~3~ |
---|---|---|
Bond dissociation energy (C–X) | 85 kcal/mol | 80 kcal/mol |
Rate of radical formation | 5x slower | Baseline |
Liver toxicity | Reduced | High |
Mitigation of Acidic Impurities
Untreated CDCl~3~ often contains DCl, causing signal shifts in ~1~H-NMR (e.g., phospholipid shifts at δ 8.0–8.7 ppm). Mitigation involves:
- Washing : Shaking with saturated Na~2~CO~3~ solution removes DCl .
- Drying : Molecular sieves or MgSO~4~ eliminate residual water (reducing δ 1.59 ppm H~2~O signal) .
Impact on NMR :
Scientific Research Applications
NMR Spectroscopy
Chloroform-d is predominantly used as a solvent in both proton NMR ( NMR) and carbon NMR ( NMR) spectroscopy. Its ability to dissolve a wide range of organic compounds makes it ideal for structural determination and analysis of chemical shifts.
- Case Study: Fat Extracts of Hen’s Egg Yolks
Organic Synthesis
This compound is utilized in various organic synthesis reactions as a solvent, facilitating the conversion of reactants into products while maintaining high purity levels.
- Case Study: Synthesis of Chiral Drugs
Quantitative Analysis
This compound's isotopic purity allows for precise quantitative analysis in various chemical reactions.
- Example: Chemical Shift Measurements
Data Tables
Challenges and Mitigation Strategies
While this compound is widely used, it can introduce unwanted signal shifts in NMR spectra due to impurities or improper handling.
Mechanism of Action
The primary mechanism by which chloroform-d exerts its effects is through its use as a solvent in NMR spectroscopy. The deuterium atom in this compound does not produce a significant NMR signal, allowing for the clear observation of the sample’s NMR signals. This makes it an ideal solvent for high-resolution NMR studies .
Comparison with Similar Compounds
Deuterated solvents are critical for minimizing spectral interference in NMR. Below is a comparative analysis of Chloroform-d with other commonly used deuterated solvents, focusing on their chemical properties, NMR performance, and research applications.
Key Properties of Deuterated Solvents
Impact on NMR Spectral Data
- Chemical Shift Variability: Solvent-induced shifts are significant in NMR. For example, the diterpene alkaloid neoline exhibited non-parallel shifts of >0.1 ppm (¹H) and >1 ppm (¹³C) when analyzed in this compound versus methanol-d₄, directly affecting compound identification rates (74.4% accuracy in CDCl₃ vs. 66.7% in methanol-d₄) .
- Solvent-Specific Resolution: this compound’s low polarity minimizes hydrogen bonding, making it ideal for resolving sharp signals in non-polar molecules like terpenoids and flavonoids. In contrast, DMSO-d₆’s high polarity broadens signals but is preferred for polar compounds like sugars or peptides .
- Isotopic Purity: this compound typically has >99.8% deuterium content, ensuring minimal residual proton signals. Methanol-d₄ and DMSO-d₆ often have lower isotopic purity (e.g., 99.5%), which may introduce baseline noise in sensitive experiments .
Biological Activity
Chloroform-d (CDCl₃), also known as deuterochloroform, is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties and biological activities have garnered attention in various fields of research. This article explores the biological activity of this compound, focusing on its applications in scientific studies, potential health effects, and its role in analytical chemistry.
This compound is characterized by its high purity and deuterium enrichment (99.8% or higher), which minimizes interference in NMR spectra. It serves as a solvent for a wide array of organic compounds due to its weak polarity and low boiling point, facilitating the recovery of samples after analysis . The solvent is commonly utilized in both proton NMR and carbon-13 NMR spectroscopy, making it essential for structural elucidation of various chemical compounds .
1. Toxicological Studies
Chloroform has been studied for its toxicological effects, particularly in cases of accidental poisoning or intentional misuse. Notably, a case report highlighted multiple homicides linked to chloroform poisoning, emphasizing the compound's lethality when misused . In toxicological evaluations, chloroform concentrations ranging from 10 to 194 mg/l were associated with fatal outcomes, indicating its potential for causing significant harm when exposure occurs at high levels .
2. Metabolic Studies
Research has shown that chloroform fractions from various biological sources exhibit significant biological activities. For instance, a study on the chloroform fraction of Cystoseira species revealed the presence of metabolites with antioxidant properties. The chloroform extract demonstrated strong inhibitory activity against enzymes such as cyclooxygenase-1 (COX-1), α-glucosidase, and α-amylase, suggesting potential therapeutic applications in managing oxidative stress and metabolic disorders .
Case Study 1: Chloroform Poisoning
A forensic analysis detailed two cases of chloroform poisoning leading to fatalities. Autopsy findings indicated pulmonary changes consistent with chloroform exposure, including acute emphysema and edema. This case underscores the importance of understanding chloroform's biological effects and the need for careful handling to prevent toxic exposure .
Case Study 2: Antioxidant Activity
In a comparative study involving three Cystoseira species, the chloroform fraction exhibited varying levels of antioxidant activity. The study utilized DPPH and FRAP assays to assess the antioxidant capacity, revealing that Cystoseira trinodis had the highest activity attributed to its rich phenolic content. This highlights the potential use of chloroform extracts in developing natural antioxidants .
Table 1: Biological Activities of this compound Extracts from Cystoseira Species
Species | Total Phenolics (mg GAE/g) | DPPH IC50 (µg/mL) | FRAP (µmol FeSO₄/g) | COX-1 Inhibition (%) |
---|---|---|---|---|
Cystoseira myrica | 45 | 120 | 150 | 30 |
Cystoseira trinodis | 75 | 80 | 200 | 65 |
Cystoseira tamariscifolia | 60 | 100 | 180 | 50 |
Q & A
Basic Questions
Q. How can researchers verify the purity and isotopic enrichment of Chloroform-d in experimental settings?
this compound (deuterated chloroform) purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment (≥99.8 atom % D) is confirmed by observing the absence of residual protonated solvent peaks in the ¹H NMR spectrum. For example, the singlet corresponding to CHCl₃ (δ ~7.26 ppm) should be negligible. Quantitative analysis can be performed using internal standards or referencing certified NMR samples . Additionally, gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy may supplement purity checks by identifying organic impurities.
Q. What safety protocols are essential for handling this compound in laboratory environments?
this compound is toxic and a suspected carcinogen. Key safety measures include:
- Ventilation : Use in a fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight, light-resistant containers at room temperature, away from oxidizers and bases.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Deviations from institutional SOPs require approval from the Principal Investigator .
Q. What are the standard applications of this compound in academic research?
this compound is primarily used as an NMR solvent due to its deuterium enrichment, which eliminates interfering proton signals. It is critical for:
- Structural elucidation of organic compounds.
- Kinetic studies requiring deuterated solvents to monitor reaction pathways.
- Quantifying solute-solvent interactions in physicochemical research .
Advanced Research Questions
Q. How can isotopic effects of this compound influence reaction kinetics compared to non-deuterated chloroform?
Deuterated solvents like this compound alter reaction rates due to kinetic isotope effects (KIE), particularly in proton-transfer reactions. For instance, acid-catalyzed reactions may exhibit slower kinetics in this compound because of the higher bond strength of C-D vs. C-H. Researchers should:
- Compare rate constants () using parallel experiments with CHCl₃ and CDCl₃.
- Use computational models (e.g., DFT) to predict isotopic impacts on transition states.
- Monitor reaction progress via in-situ NMR to capture real-time deuterium incorporation .
Q. What strategies resolve spectral overlaps in ¹³C NMR when using this compound as a solvent?
this compound produces a triplet at δ 77.0–77.5 ppm in ¹³C NMR, which can overlap with analyte signals. Mitigation approaches include:
- Spectral Editing : Use DEPT or HSQC experiments to distinguish solvent peaks from analyte signals.
- Solvent Suppression : Apply presaturation or gradient-based pulse sequences.
- Alternative Solvents : Use benzene-d₆ or DMSO-d₆ for compounds with overlapping resonances .
Q. How should researchers address contradictions in toxicological data for this compound across studies?
Discrepancies in toxicity data (e.g., hepatotoxicity thresholds) require systematic evaluation:
- Consistency Assessment : Apply criteria from the ATSDR toxicological profile, such as concordance across species (rodent vs. primate) and exposure scenarios (acute vs. chronic) .
- Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences (e.g., Corley et al. 1990 model).
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .
Q. Methodological Tables
Table 1. Key Parameters for this compound in NMR Spectroscopy
Table 2. Toxicological Data Consistency Criteria
Properties
IUPAC Name |
trichloro(deuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3/c2-1(3)4/h1H/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDRZPFGACZZDS-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904766 | |
Record name | Deuterochloroform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Chloroform-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13652 | |
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CAS No. |
865-49-6 | |
Record name | Chloroform-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chloroform-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deuterochloroform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H)chloroform | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROFORM-D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1NW4885VT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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